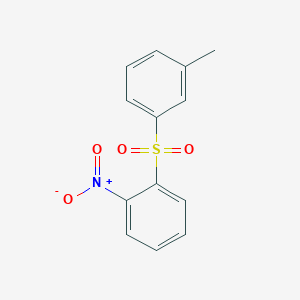
1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene typically involves the sulfonylation of 3-methylbenzene followed by nitration. The reaction conditions for sulfonylation often include the use of sulfonyl chloride and a base such as pyridine or triethylamine. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: The major product is 1-(3-Methylbenzene-1-sulfonyl)-2-aminobenzene.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition or activation of specific enzymes, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbenzene-1-sulfonyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.
1-(3-Methylbenzene-1-sulfonyl)-3-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(4-Methylbenzene-1-sulfonyl)-2-nitrobenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific positioning of the sulfonyl and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
61174-14-9 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4S/c1-10-5-4-6-11(9-10)19(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
DPGDNGOVOQOQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine](/img/structure/B14578459.png)
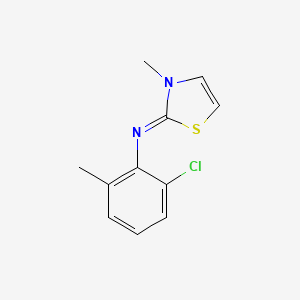
![3,3'-[(E)-Diazenediyl]bis(2,3-dimethylbutanoic acid)](/img/structure/B14578468.png)
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
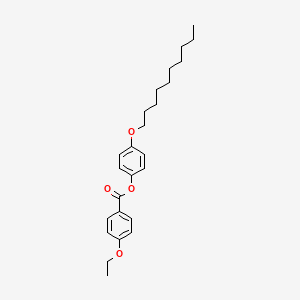
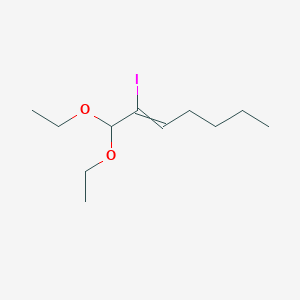
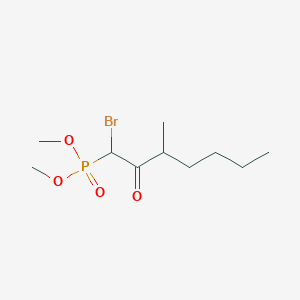

![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
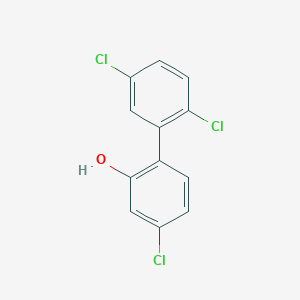
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
